Hdac-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-31 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of Hdac-IN-31 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Hdac-IN-31 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hdac-IN-31 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling . In biology, it is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle regulation, apoptosis, and differentiation . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, neurodegenerative diseases, and inflammatory conditions . Additionally, it has applications in industry, particularly in the development of new drugs and therapeutic strategies .
Mechanism of Action
Hdac-IN-31 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . The molecular targets of this compound include various histone deacetylase isoforms, and its action involves the binding to the active site of these enzymes, preventing them from deacetylating histones . This mechanism of action is crucial for its therapeutic effects, particularly in cancer treatment, where it can induce cell cycle arrest, apoptosis, and differentiation of cancer cells .
Comparison with Similar Compounds
Hdac-IN-31 is unique compared to other histone deacetylase inhibitors due to its specific structure and binding affinity for certain histone deacetylase isoforms . Similar compounds include other histone deacetylase inhibitors such as vorinostat, romidepsin, and panobinostat . These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications . This compound stands out due to its unique chemical structure, which may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[(3E)-2-oxo-3-(pyridin-2-ylmethylidene)piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C25H24N4O2/c26-22-8-1-2-9-23(22)28-24(30)19-12-10-18(11-13-19)17-29-15-5-6-20(25(29)31)16-21-7-3-4-14-27-21/h1-4,7-14,16H,5-6,15,17,26H2,(H,28,30)/b20-16+ |
InChI Key |
NBUJRTVDQYEPKP-CAPFRKAQSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=N2)/C(=O)N(C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Canonical SMILES |
C1CC(=CC2=CC=CC=N2)C(=O)N(C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.